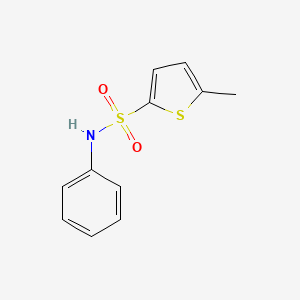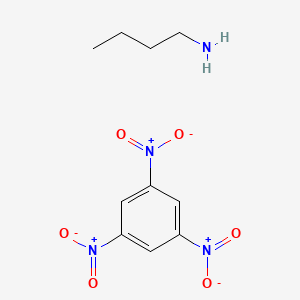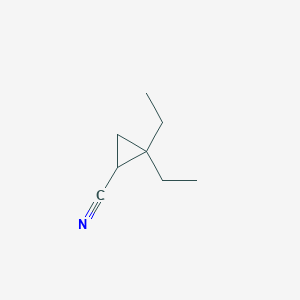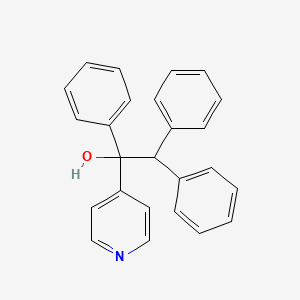
4-Pyridinemethanol, alpha-(diphenylmethyl)-alpha-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Triphenyl-1-(4-pyridyl)methanol: is a heterocyclic organic compound with the molecular formula C25H21NO and a molecular weight of 351.44 g/mol . It is characterized by the presence of three phenyl groups and a pyridyl group attached to a central methanol moiety. This compound is primarily used for research purposes in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2-Triphenyl-1-(4-pyridyl)methanol can be synthesized through the reaction of triphenylmethanol with 4-pyridinecarboxaldehyde under acidic conditions. The reaction typically involves the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial-scale production would likely involve optimization of the synthetic route to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,2-Triphenyl-1-(4-pyridyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyridyl derivatives.
Scientific Research Applications
1,2,2-Triphenyl-1-(4-pyridyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1,2,2-Triphenyl-1-(4-pyridyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Involvement in signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Triphenylmethanol: Shares the triphenylmethanol moiety but lacks the pyridyl group.
4-Pyridinemethanol: Contains the pyridyl group but lacks the triphenylmethanol moiety.
Uniqueness: 1,2,2-Triphenyl-1-(4-pyridyl)methanol is unique due to the combination of its triphenylmethanol and pyridyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
56501-83-8 |
|---|---|
Molecular Formula |
C25H21NO |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1,2,2-triphenyl-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-14-8-3-9-15-22,23-16-18-26-19-17-23)24(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,24,27H |
InChI Key |
ZCSRODMDBHWJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=NC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


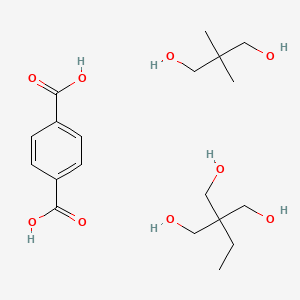
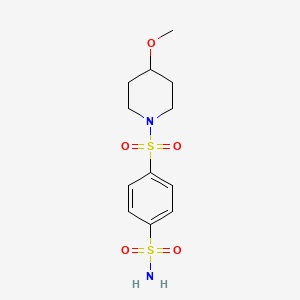


![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
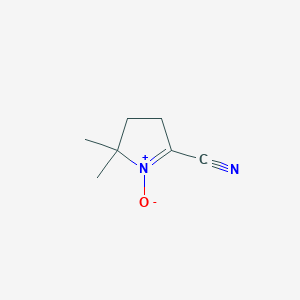
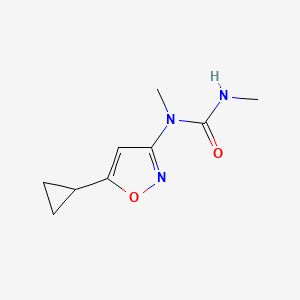
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)
![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
